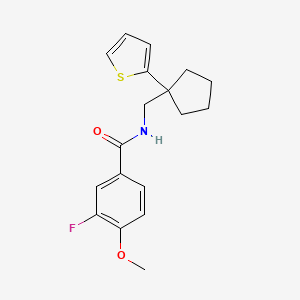

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

Description

3-Fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is a benzamide derivative featuring a fluorine atom at position 3 and a methoxy group at position 4 on the aromatic ring. The N-substituent comprises a cyclopentylmethyl group bearing a thiophen-2-yl moiety. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group may influence solubility and hydrogen-bonding interactions. The thiophene moiety introduces π-conjugation, which could affect electronic properties or binding interactions in biological targets.

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2S/c1-22-15-7-6-13(11-14(15)19)17(21)20-12-18(8-2-3-9-18)16-5-4-10-23-16/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDYWONEGRCDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling conditions to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : CHFNOS

- Molecular Weight : 319.4 g/mol

- Structural Features :

- A fluorinated aromatic system

- A methoxy group

- A cyclopentyl moiety substituted with a thiophene ring

These structural features contribute to its unique reactivity and biological activity, making it a candidate for further research in drug development.

Synthesis and Characterization

The synthesis of 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves multi-step organic reactions. Common synthetic routes include:

- Suzuki–Miyaura Coupling : This method is used for forming carbon-carbon bonds, involving the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Employed to confirm the structure of the synthesized compound.

- Mass Spectrometry : Used for molecular weight determination and structural elucidation.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects against various diseases, including:

- Cancer : Its unique structure may allow it to interact selectively with biological targets involved in tumor growth and metastasis.

- Neurological Disorders : Preliminary studies suggest it could modulate pathways linked to neurodegenerative diseases.

The biological activity of this compound is linked to its interaction with specific enzymes or receptors. Potential mechanisms include:

- Enzyme Inhibition : Targeting enzymes involved in disease pathways, potentially leading to reduced disease progression.

- Receptor Binding : Modulating receptor activity, which can influence various physiological processes.

Industrial Applications

In addition to medicinal uses, this compound may also find applications in industrial chemistry:

- Material Development : Its unique chemical properties could be utilized in creating new materials with specific functionalities.

- Catalysis : The compound may serve as a catalyst in various chemical reactions due to its reactive functional groups.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds similar to this compound:

- Study on Fluorinated Compounds : Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts, suggesting that the fluorine atom in this compound could enhance its therapeutic potential .

- Mechanistic Studies : Investigations into the mechanisms of action reveal that compounds with similar structures often interact with specific molecular targets, modulating their activity and influencing downstream signaling pathways .

- Comparative Analysis : Comparative studies with structurally related compounds have shown that variations in substituents significantly affect biological activity, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Heterocyclic Systems: The target compound’s thiophen-2-yl group contrasts with dihydrothienylidene () or thiazole () in analogs. Thiophene’s aromaticity may enhance π-stacking compared to non-aromatic cycloalkyl groups (e.g., cyclohexyl in ) .

- Substituent Effects : The 3-fluoro-4-methoxy pattern in the target differs from 4-fluoro () or 3-chloro-4-fluoro (). Methoxy’s electron-donating nature may increase solubility relative to halogens .

Spectroscopic Characterization

- IR Spectroscopy: The target’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with benzamides in and .

- NMR Spectroscopy :

Pharmacological and Physicochemical Properties

- Lipophilicity (LogP): The thiophene and cyclopentyl groups increase LogP relative to sulfamoyl () or methylamino () analogs. Methoxy may mitigate hydrophobicity .

- Fluorine and methoxy groups may enhance blood-brain barrier penetration .

Crystallographic and Conformational Analysis

- Bond Angles/Lengths : reports C21–N1–C22 angles of ~119°, similar to benzamide’s planar amide geometry. The target’s cyclopentyl-thiophene group may introduce torsional strain, affecting crystallinity .

- Tautomerism : Unlike triazole-thiones (), the target’s amide group exhibits resonance stabilization without tautomeric forms .

Biological Activity

3-Fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1797970-90-1 |

| Molecular Formula | C₁₈H₂₀FNO₂S |

| Molecular Weight | 333.4 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction , which effectively forms carbon-carbon bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and receptor modulation. The following sections detail its effects in various biological assays.

The mechanism of action involves the compound's interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The precise molecular targets can vary depending on the biological context.

Enzyme Inhibition Studies

In a study evaluating various benzamide derivatives, this compound was tested for its inhibitory effects on certain enzymes linked to metabolic pathways. The results demonstrated an IC50 value indicating effective inhibition at low concentrations, suggesting potential therapeutic applications in metabolic disorders .

Receptor Binding Assays

Binding affinity assays revealed that this compound interacts with specific receptors involved in neurotransmission. For instance, it showed a moderate affinity for serotonin receptors, which could imply its role in modulating mood and anxiety-related pathways .

Toxicity and Safety Profile

Toxicological assessments indicated that at therapeutic doses, the compound exhibited minimal cytotoxicity against various cell lines, including cancerous cells. This suggests a favorable safety profile for further clinical development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| 3-fluoro-4-methoxy-N-(1-(thiophen-3-yl)cyclopentyl)methyl)benzamide | TBD | Potentially similar receptor modulation |

| N-(2-(4-chloro-phenoxy)-phenylamino)-piperidin-1-yl)-ethanone | 700 | Strong enzyme inhibition |

Q & A

Q. How can researchers elucidate the compound’s mechanism of action at specific molecular targets?

- Methodological Answer : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing. Surface plasmon resonance (SPR) measures binding kinetics (KD, kon/koff) for candidate receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.